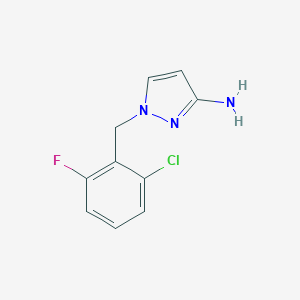

1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3/c11-8-2-1-3-9(12)7(8)6-15-5-4-10(13)14-15/h1-5H,6H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADERVFSKRRBTBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-90-4 |

Source

|

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and its 5-methyl analogue

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided herein is based on available scientific literature and chemical databases. All laboratory work should be conducted by qualified professionals in appropriate facilities with all necessary safety precautions.

Introduction

This technical guide provides a comprehensive overview of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and its closely related analogue, 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. While the initial query focused on the former, extensive database searches indicate that the more prominently documented compound is its 5-methyl derivative. This guide will address both, with a primary focus on the available data for the 5-methyl analogue due to the scarcity of information on the non-methylated form.

Compound Identification

A critical aspect of chemical research is the precise identification of the compound of interest. The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances.

-

1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: Despite extensive searches, a specific CAS number for this compound has not been identified in major chemical databases. This suggests that this specific molecule may be a novel compound or has not been widely studied or registered.

-

1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine: This compound is well-documented and has the assigned CAS Number: 925200-31-3 .[1]

Given the specificity of the user's request, it is possible that "1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine" was an intended query for its more studied 5-methyl derivative. Therefore, the subsequent sections of this guide will focus on the available technical data for CAS 925200-31-3 .

Physicochemical Properties

Quantitative data regarding the physicochemical properties of 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is crucial for its application in research and development. The following table summarizes key computed properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₁ClFN₃ |

| Molecular Weight | 239.68 g/mol |

| CAS Number | 925200-31-3 |

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. While a specific, detailed protocol for the synthesis of 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is not explicitly detailed in the available search results, a general synthetic strategy can be inferred from established pyrazole synthesis methodologies.

A plausible synthetic route would likely involve a multi-step process, beginning with the formation of the pyrazole ring, followed by the benzylation of the pyrazole nitrogen.

General Synthetic Workflow for Substituted Pyrazoles:

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrazoles, which could be adapted for the synthesis of the target compound.

Caption: Generalized workflow for the synthesis of N-benzylated pyrazoles.

Hypothetical Experimental Protocol for 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine:

This is a hypothetical protocol based on general chemical principles and requires laboratory validation.

Step 1: Synthesis of 5-methyl-1H-pyrazol-3-amine

-

To a solution of a suitable β-ketonitrile (e.g., acetoacetonitrile) in a protic solvent such as ethanol, add hydrazine hydrate.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product, 5-methyl-1H-pyrazol-3-amine, by recrystallization or column chromatography.

Step 2: N-Benzylation

-

Dissolve 5-methyl-1H-pyrazol-3-amine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).

-

Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the pyrazole nitrogen.

-

Add 1-(bromomethyl)-2-chloro-6-fluorobenzene (the alkylating agent) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Potential Applications and Biological Activity

While specific biological data for 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is not available in the searched literature, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including:

-

Antimicrobial

-

Anti-inflammatory

-

Anticancer

-

Antiviral

The biological activity of a specific pyrazole derivative is highly dependent on the nature and position of its substituents. The 2-chloro-6-fluorobenzyl moiety is an interesting substituent that can influence the compound's lipophilicity, electronic properties, and steric profile, all of which can impact its interaction with biological targets.

Signaling Pathways and Mechanism of Action

The mechanism of action and the specific signaling pathways modulated by 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine have not been elucidated in the available literature. Research in this area would be required to understand its biological effects.

A general logical workflow for investigating the mechanism of action of a novel compound is presented below.

Caption: A logical workflow for the elucidation of the mechanism of action of a novel compound.

Conclusion

This technical guide has provided a detailed overview of the available information regarding 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and its 5-methyl derivative (CAS: 925200-31-3). While a CAS number for the non-methylated compound remains elusive, this guide offers a foundational understanding of the 5-methyl analogue, including its identification, physicochemical properties, a plausible synthetic route, and potential areas of biological investigation. Further experimental research is necessary to fully characterize this compound and elucidate its biological activity and mechanism of action. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and related pyrazole derivatives.

References

The Rising Therapeutic Potential of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to the development of a vast array of novel derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols, quantitative biological data, and key signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of Novel Pyrazole Derivatives

Numerous novel pyrazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of several recently synthesized pyrazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Pyrazole-substituted Chalcones | HNO-97 | 10 - 10.56 | - | - |

| Diphenyl Pyrazole-Chalcone (6d) | HNO-97 | 10 | Doxorubicin | - |

| Pyrazole Benzamide Derivatives | HCT-116 | 7.74 - 82.49 | Doxorubicin | 5.23 |

| Pyrazole Benzamide Derivatives | MCF-7 | 4.98 - 92.62 | Doxorubicin | 4.17 |

| Tetrazole-based Pyrazolines | MCF-7, A549, HepG2 | 0.78 - 3.12 µg/mL | - | - |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (5) | HepG2 | 13.14 | Doxorubicin | 4.50 |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (5) | MCF-7 | 8.03 | Doxorubicin | 4.17 |

| Pyrazole-linked Benzimidazoles (10) | A549 | 2.2 | - | - |

| THC-pyrazole with 4-bromophenyl | A549 | 8.0 | - | - |

| THC-pyrazole with 4-bromophenyl | HeLa | 9.8 | - | - |

| THC-pyrazole with 4-bromophenyl | MCF-7 | 5.8 | - | - |

| 8-Quinolinol Diazene with Pyrazole (4a) | Liver Cancer Cells | 2.99 | - | - |

| 8-Quinolinol Diazene with Pyrazole (5a) | Liver Cancer Cells | 2.71 | - | - |

| Pyrazole-based Analogs (9) | NCI 60 cell panel | Mean GI 65.90% | - | - |

| Pyrazole-based Analogs (4) | NCI 60 cell panel | Mean GI 96.47% | - | - |

Experimental Protocols for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

This assay measures cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Protein-Bound Dye Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

Antimicrobial Activity of Novel Pyrazole Derivatives

Pyrazole derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against different microbial strains.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | - |

| Pyrazole-1-carbothiohydrazide (21a) | Bacteria | 62.5 - 125 | Chloramphenicol | - |

| 5-hydroxy-1H-pyrazole-1-carbothioamide (14) | Gram-positive bacteria | 7.8 - 62.5 | Gentamycin | 15.62 |

| 5-hydroxy-1H-pyrazole-1-carbothioamide (14) | Gram-negative bacteria | 31.25 - 125 | Gentamycin | 31.25 |

| 5-hydroxy-1H-pyrazole-1-carbothioamide (14) | Candida albicans | 15.62 - 31.25 | Fluconazole | 15.62 |

| Pyrazole derivative (3) | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |

| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |

| Pyrazole derivative (2) | Aspergillus niger | 1 | Clotrimazole | 2 |

| Indazole derivative (9) | S. aureus (MDR) | 4 | - | - |

| Pyrano[2,3-c] pyrazole (5c) | Klebsiella pneumoniae | 6.25 mg/mL | - | - |

| Pyrano[2,3-c] pyrazole (5c) | L. monocytogenes | 50 mg/mL | - | - |

| Diphenyl pyrazole–chalcone (6d) | MRSA | 15.7 | - | - |

| Diphenyl pyrazole–chalcone (6d) | E. coli | 7.8 | - | - |

Experimental Protocol for Antimicrobial Activity

This method assesses the susceptibility of bacteria to antimicrobial agents.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Place paper disks impregnated with the test pyrazole derivatives onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. A larger zone indicates greater susceptibility.

Anti-inflammatory Activity of Novel Pyrazole Derivatives

Several pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory enzymes and pathways.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected pyrazole derivatives.

| Compound/Derivative Class | Assay | % Inhibition | Reference Compound | Reference % Inhibition |

| Pyrazole-substituted Chalcone (2a) | Carrageenan-induced paw edema | 85.23 | Indomethacin | 72.99 |

| Pyrazole-substituted Chalcone (2b) | Carrageenan-induced paw edema | 85.78 | Celebrex | 83.76 |

| Cyanopyridone derivative (6b) | Carrageegan-induced paw edema | 89.57 | Indomethacin/Celebrex | 72.99 / 83.76 |

| Pyrazole derivative (4) | Protein denaturation | - | Diclofenac sodium | - |

Experimental Protocol for Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test pyrazole derivative, egg albumin (or bovine serum albumin), and phosphate-buffered saline (pH 6.4).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5-10 minutes.

-

Turbidity Measurement: After cooling, measure the turbidity of the solution at 660 nm. A decrease in turbidity indicates inhibition of protein denaturation.

-

Calculation: The percentage inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Enzyme Inhibitory Activity of Novel Pyrazole Derivatives

The therapeutic effects of many pyrazole derivatives are attributed to their ability to inhibit specific enzymes involved in disease pathogenesis.

Quantitative Enzyme Inhibition Data

The following table presents the IC50 values of various pyrazole derivatives against key enzyme targets.

| Compound/Derivative Class | Enzyme Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Pyrazole derivative (5) | CDK2 | 0.56 | Roscovitine | 0.99 |

| Pyrazole derivative (6) | CDK2 | 0.46 | Roscovitine | 0.99 |

| Pyrazole derivative (11) | CDK2 | 0.45 | Roscovitine | 0.99 |

| Pyrazole derivative (4a) | VEGFR-2 | 0.55 | Sorafenib | 0.03 |

| Pyrazole derivative (4a) | CDK2 | 0.205 | Roscovitine | 0.556 |

| Pyrazole derivative (6b) | VEGFR-2 | 0.2 | Sorafenib | 0.03 |

| Pyrazole derivative (6b) | CDK2 | 0.458 | Roscovitine | 0.556 |

| Pyrazole-linked Benzimidazole (10) | EGFR | 0.97 | - | - |

| Pyrazole derivative (9) | CDK2 | 0.96 | - | - |

| Pyrazole derivative (7d) | CDK2 | 1.47 | - | - |

| Pyrazole derivative (7a) | CDK2 | 2.01 | - | - |

| Pyrazole derivative (4) | CDK2 | 3.82 | - | - |

| Pyrazole derivative (2g) | Lipoxygenase (LOX) | 80 | - | - |

| Diarylpyrazole Sulfonamide (PYZ16) | COX-2 | 0.52 | Celecoxib | 0.78 |

| Dihydropyrazole Sulfonamide (PYZ20) | COX-2 | 0.33 | Celecoxib | 0.052 |

Experimental Protocols for Enzyme Inhibition Assays

These assays typically measure the transfer of phosphate from ATP to a substrate by the kinase. Luminescence-based assays like ADP-Glo™ are common.

-

Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate, ATP, and the test pyrazole derivative in a kinase buffer.

-

Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

-

ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion and Luminescence Generation: Add a detection reagent that converts the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Signal Measurement: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. A decrease in signal indicates inhibition.

Key Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of pyrazole derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

Caption: General experimental workflow for the development and evaluation of novel pyrazole derivatives.

Caption: The NF-κB signaling pathway and a potential point of inhibition by pyrazole derivatives.

Caption: The COX and LOX inflammatory pathways as targets for pyrazole derivatives.

Comprehensive Technical Guide on 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: A Review of Publicly Available Data

A thorough investigation of publicly accessible scientific databases, patent literature, and academic publications has revealed no specific information regarding the mechanism of action for the compound 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine. This suggests that the compound may be a novel chemical entity, a proprietary molecule under development, or a research compound that has not yet been characterized in published literature.

The pyrazole scaffold, a core component of this molecule, is a well-known privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide array of biological activities.[1][2] These activities are highly dependent on the specific substituents attached to the pyrazole ring. General biological activities associated with pyrazole-containing compounds include anti-inflammatory, antimicrobial, antiviral, anticancer, and herbicidal properties.[1][2][3][4]

The "2-chloro-6-fluorobenzyl" moiety is also found in other biologically active molecules. For instance, it is a key component in the synthesis of the herbicide Flumetralin.[5][6] However, Flumetralin is not a pyrazole derivative and its mechanism of action is related to the disruption of cell division in plants.[6]

Due to the absence of specific data for 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine, it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams. The generation of such a guide requires access to primary research data from studies that have investigated the biological effects of this specific compound.

To facilitate a detailed report on the mechanism of action, the following information would be required:

-

Primary Target Identification: Data identifying the specific protein, enzyme, receptor, or other biomolecule with which the compound interacts.

-

In vitro Assay Data: Quantitative data such as IC50, EC50, Ki, or Kd values from biochemical and cellular assays.

-

Cellular and In vivo Studies: Results from experiments detailing the compound's effects on cellular signaling pathways, gene expression, and overall physiological responses in model organisms.

-

Structure-Activity Relationship (SAR) Studies: Information on how modifications to the chemical structure of the compound affect its biological activity.

Without access to such proprietary or unpublished research, any discussion on the mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine would be purely speculative and fall outside the scope of a factual technical guide.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hnjournal.net [hnjournal.net]

- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6137009A - Method of manufacturing flumetralin - Google Patents [patents.google.com]

- 6. Flumetralin | C16H12ClF4N3O4 | CID 62210 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities.[1] Its synthetic tractability and ability to form key interactions with biological targets have made it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive overview of the in silico modeling of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine, a representative pyrazole-containing compound. Due to the limited specific data on this exact molecule, this whitepaper will focus on a well-established and relevant biological target for pyrazole derivatives: Aurora Kinase A . This technical document will detail the methodologies for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, providing a robust framework for the virtual screening and optimization of pyrazole-based kinase inhibitors.

Biological Target: Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Its overexpression has been linked to various cancers, making it a significant target for anticancer drug development. The ATP-binding pocket of Aurora Kinase A is a well-characterized site for the development of small molecule inhibitors. Several crystal structures of Aurora Kinase A in complex with pyrazole-containing inhibitors are available in the Protein Data Bank (PDB), providing an excellent foundation for structure-based drug design.

Ligand of Interest: 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine

The subject of this guide is the in silico analysis of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine. The structural features of this molecule, including the substituted benzyl group and the aminopyrazole core, are hypothesized to allow for critical interactions within the kinase ATP-binding site.

Table 1: Physicochemical Properties of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine

| Property | Value |

| Molecular Formula | C10H9ClFN3 |

| Molecular Weight | 225.65 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Note: These values are calculated and may vary slightly depending on the software used.

In Silico Modeling Workflow

The in silico evaluation of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine against Aurora Kinase A follows a multi-step computational workflow. This process is designed to predict the binding affinity, stability, and potential inhibitory activity of the compound.

Experimental Protocols

Molecular Docking

Objective: To predict the preferred binding mode and affinity of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine within the ATP-binding site of Aurora Kinase A.

Methodology:

-

Protein Preparation:

-

Download the crystal structure of Aurora Kinase A in complex with a pyrazole-based inhibitor (e.g., PDB ID: 3W16) from the RCSB Protein Data Bank.[1]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine using a molecular builder.

-

Perform energy minimization of the ligand structure.

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site based on the location of the co-crystallized ligand in the PDB structure.

-

Utilize a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations.

-

Generate a set of possible binding poses and rank them based on their predicted binding energies.

-

Table 2: Representative Docking Results for Pyrazole Inhibitors against Aurora Kinase A

| Compound | PDB ID of Complex | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrazole-aminoquinoline I | 3W10 | -9.8 | Ala213, Leu139, Glu211 |

| Phthalazinone pyrazole | 3P9J | -10.5 | Ala213, Leu139, Tyr212 |

| Pyrazole-aminoquinoline III | 3W16 | -10.1 | Ala213, Leu139, Arg137 |

Note: These are example values from literature and actual results will vary based on the specific ligand and software used.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to analyze the dynamic interactions over time.

Methodology:

-

System Setup:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Place the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at constant pressure and temperature (NPT ensemble).

-

Run a production MD simulation for a sufficient duration (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the root-mean-square deviation (RMSD) of the protein and ligand to assess stability.

-

Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Monitor key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over the course of the simulation.

-

Quantitative Structure-Activity Relationship (QSAR)

Objective: To develop a mathematical model that relates the chemical structures of a series of pyrazole derivatives to their biological activity against Aurora Kinase A.

Methodology:

-

Data Collection:

-

Compile a dataset of pyrazole derivatives with experimentally determined inhibitory activities (e.g., IC50 values) against Aurora Kinase A.

-

-

Descriptor Calculation:

-

Calculate a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the dataset.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method (e.g., multiple linear regression, partial least squares) to build a QSAR model using the training set.

-

-

Model Validation:

-

Validate the predictive power of the model using the test set and various statistical metrics (e.g., r², q², RMSE).

-

Table 3: Example QSAR Model for Pyrazole Inhibitors

| Descriptor | Coefficient | Description |

| ALogP | -0.25 | Lipophilicity |

| TPSA | -0.08 | Polar Surface Area |

| MW | 0.01 | Molecular Weight |

| nRotB | 0.12 | Number of Rotatable Bonds |

| Statistical Parameters | Value | |

| r² | 0.85 | |

| q² | 0.72 | |

| RMSE | 0.35 |

Note: This is a hypothetical QSAR model for illustrative purposes.

Signaling Pathway

The inhibition of Aurora Kinase A by compounds such as 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is expected to disrupt the normal progression of mitosis, leading to cell cycle arrest and potentially apoptosis in cancer cells.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the evaluation of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine as a potential Aurora Kinase A inhibitor. By employing a combination of molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain valuable insights into the binding mechanisms, stability, and structure-activity relationships of pyrazole-based compounds. This computational approach serves as a powerful tool to guide the rational design and optimization of novel and potent kinase inhibitors for therapeutic applications.

References

The Challenge of Undiscovered Frontiers: An Analysis of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine

A comprehensive search of publicly available scientific literature and databases reveals that 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is a novel chemical entity with no established therapeutic targets or published biological activity data. This technical guide addresses the current informational void, outlining the landscape of related pyrazole compounds to suggest potential, yet purely speculative, avenues for future research into this specific molecule.

The specified compound, 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine, does not appear in peer-reviewed journals, patent applications, or clinical trial registries as a substance with known biological effects. Consequently, there is no quantitative data, such as IC50 or Ki values, to present, nor are there established experimental protocols for its biological assessment. This absence of information precludes a detailed analysis of its therapeutic potential and the creation of data-driven visualizations of its mechanism of action.

However, the broader family of pyrazole derivatives has been the subject of extensive research, revealing a wide spectrum of biological activities. These related compounds can offer a preliminary, speculative framework for considering potential research directions for 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine.

The Therapeutic Landscape of Pyrazole Derivatives

Research into substituted pyrazole compounds has identified a variety of potential therapeutic applications. Studies have shown that different pyrazole derivatives can act as:

-

Insecticidal Agents: Certain pyrazole structures have been synthesized and evaluated for their effectiveness against agricultural pests.[1]

-

Enzyme Inhibitors: The pyrazole scaffold is present in molecules designed to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases, which are targets for neurodegenerative diseases.

-

Antimicrobial and Anti-inflammatory Agents: Various pyrazole derivatives have been investigated for their potential to combat microbial infections and reduce inflammation.[2][3][4]

It is crucial to emphasize that the biological activity of a molecule is highly dependent on its specific chemical structure. While the activities of related pyrazole compounds are informative, they do not predict the therapeutic targets or efficacy of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine.

A Hypothetical Workflow for Target Identification

Should research on 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine be initiated, a general workflow for identifying its potential therapeutic targets would be necessary. The following diagram illustrates a standard, high-level approach that could be adopted.

Caption: A generalized workflow for drug discovery and development, from initial screening to preclinical studies.

Conclusion

The compound 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine represents an unexplored area in medicinal chemistry. While the broader class of pyrazole derivatives has shown promise in various therapeutic areas, the specific potential of this molecule remains to be determined through rigorous scientific investigation. The absence of existing data underscores the vastness of chemical space and the continuous opportunity for new discoveries in drug development. Future research, guided by systematic screening and target identification protocols, will be essential to uncover any biological activity and potential therapeutic applications for this novel compound.

References

A Technical Guide to the Preliminary Toxicity Screening of Pyrazole Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole amines represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have made them attractive scaffolds for novel therapeutic agents. However, early assessment of their potential toxicity is paramount to ensure the safety and viability of any drug development program. This technical guide provides a comprehensive overview of the preliminary toxicity screening of pyrazole amines, focusing on in vitro and in vivo methodologies, data interpretation, and key mechanistic insights.

Core Concepts in Pyrazole Amine Toxicity

Preliminary toxicity screening aims to identify potential safety liabilities of pyrazole amine candidates early in the drug discovery process. This typically involves a tiered approach, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to evaluate acute systemic toxicity. A key mechanism of toxicity observed for some pyrazole derivatives, particularly methyl-pyrazoles, involves the induction of oxidative stress, which can lead to cellular damage, including DNA damage.[1]

In Vitro Toxicity Screening

In vitro assays are rapid and cost-effective methods for the initial evaluation of the toxic potential of pyrazole amines. These assays utilize cultured cells to assess various toxicological endpoints.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to preliminary toxicity screening, providing a measure of a compound's ability to cause cell death.

Table 1: Summary of In Vitro Cytotoxicity Data for Various Pyrazole Amines

| Compound/Derivative Class | Assay Type | Cell Line(s) | Endpoint | Result (e.g., IC50) | Reference(s) |

| Pyrazolyl tetrazole acetic acids | MTT Assay | HT-29 (colon cancer), PC-3 (prostate cancer) | IC50 | 6.43 µM (HT-29), 9.83 µM (PC-3) for compound 5c | [2] |

| Indolo–pyrazoles grafted with thiazolidinone | MTT Assay | HCT-116 (colon), SK-MEL-28 (melanoma), A549 (lung) | IC50 | <10 µM for many derivatives; 3.46 µM for compound 6c against SK-MEL-28 | [3] |

| 3-methyl-1-phenyl-2-pyrazoline-5-one derivatives | Brine Shrimp Lethality Bioassay | Artemia salina | IC50 | 19.50 ppm to 38 ppm for various derivatives | [4][5] |

| N-(1H-pyrazol-3-yl)-N′-(4-methylbenzoyl)-thiourea | Not specified | Not specified | General Toxicity | Low general toxicity | [6] |

| 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine | MTT Assay | MCF-7 (breast cancer), HCT-116 (colorectal carcinoma) | IC50 | 4.63 mM (MCF-7), 3.18 mM (HCT-116) | [7] |

| Pyrazole-based derivatives 7c and 11a | Not specified | Not specified | In silico toxicity parameters | Favorable in silico toxicity profiles reported | [8] |

| Pyrazole derivatives (anti-inflammatory) | Not specified | BV2 (microglial) cells | Cytotoxicity | Most compounds not cytotoxic at 10 µM | [9] |

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole amine compounds in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The MTT is reduced by metabolically active cells to insoluble purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity Assays

Genotoxicity assays are employed to detect direct or indirect DNA damage caused by a compound.

Experimental Protocol: γH2AX Assay

The γH2AX assay is a sensitive method for detecting DNA double-strand breaks. The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to the induction of DNA double-strand breaks.

-

Cell Culture and Treatment: Culture human cell lines (e.g., SH-SY5Y neuroblastoma, Jurkat T-cells) and treat with various concentrations of the pyrazole amine compounds for a defined period (e.g., 1-24 hours).[1]

-

Cell Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with a suitable fixative (e.g., paraformaldehyde). Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody penetration.

-

Immunostaining: Incubate the cells with a primary antibody specific for γH2AX. After washing, incubate with a fluorescently labeled secondary antibody.

-

Flow Cytometry or Microscopy: Analyze the cells using flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of γH2AX. Alternatively, visualize the fluorescent foci within the nucleus using fluorescence microscopy.

-

Data Analysis: Compare the levels of γH2AX in treated cells to those in control cells to determine the genotoxic potential of the compound.

Signaling Pathway: Oxidative Stress-Induced Genotoxicity

Caption: Proposed mechanism of genotoxicity for some methyl-pyrazole amines.[1]

In Vivo Toxicity Screening

In vivo studies are crucial for understanding the systemic toxicity of a compound in a whole organism.

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the short-term adverse effects of a single high dose of a substance.

Table 2: Summary of In Vivo Acute Toxicity Data for Pyrazole Amines

| Compound/Derivative Class | Animal Model | Guideline | Endpoint | Result | Reference(s) |

| Pyrazole derivatives | Rats | OECD 423 | ALD50 | Not specified, but compounds were evaluated for their approximate acute lethal dose. | |

| Pyrazoline derivatives | Adult Zebrafish (Danio rerio) | OECD guidelines | LC50 | The study aimed to determine the LC50 of newly synthesized pyrazoline derivatives. | [10] |

| 1-Methyl-1H-pyrazole-5-carboxamides | Mice | Not specified | Acute Toxicity | Unexpected acute toxicity was observed, linked to inhibition of mitochondrial respiration. | [11] |

Experimental Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

This method is a stepwise procedure with the use of a minimum number of animals.

-

Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are generally slightly more sensitive). Acclimatize the animals to the laboratory conditions for at least 5 days.

-

Dosing: Administer the test compound sequentially to a small group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is typically administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: At the end of the study, perform a gross necropsy on all animals.

-

Data Interpretation: The results are interpreted in terms of the number of animals that die or show signs of toxicity at a given dose level, allowing for the classification of the substance into a toxicity category.

Logical Flow: In Vivo Acute Toxicity Assessment

Caption: General workflow for an in vivo acute oral toxicity study.

Special Considerations: Mitochondrial Toxicity

Recent studies have highlighted the importance of assessing mitochondrial toxicity, as it may not be detected in standard in vitro cytotoxicity assays but can lead to significant in vivo toxicity. For example, a series of 1-methyl-1H-pyrazole-5-carboxamides showed no overt cytotoxicity in standard cell culture but exhibited potent acute toxicity in mice due to the inhibition of mitochondrial respiration.[11] Therefore, incorporating assays that measure cellular respiration and mitochondrial function early in the screening cascade is highly recommended.

Conclusion

The preliminary toxicity screening of pyrazole amines is a critical component of the drug discovery and development process. A combination of in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute toxicity studies, provides a foundational understanding of a compound's safety profile. The methodologies and data presented in this guide offer a framework for researchers to design and execute robust preliminary toxicity assessments for this important class of compounds. Early and comprehensive toxicity testing is essential for identifying promising drug candidates with a favorable safety profile and for making informed decisions to de-risk drug development programs.

References

- 1. Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 6. mdpi.com [mdpi.com]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Substituted Pyrazole Compounds: A Technical Patent Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile pyrazole scaffold continues to be a cornerstone in modern medicinal chemistry, with a growing number of patents highlighting its therapeutic potential across a wide range of diseases. This technical guide provides an in-depth analysis of the patent landscape for substituted pyrazole compounds, offering insights into key players, therapeutic applications, and recent innovations. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are included to support researchers in this dynamic field.

Executive Summary

Substituted pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. This has led to a surge in patent filings as pharmaceutical companies and research institutions seek to capitalize on the therapeutic promise of these compounds. An analysis of the patent landscape reveals a competitive environment with a focus on developing novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

I. Patent Landscape Analysis

The patent landscape for substituted pyrazole compounds is characterized by a steady increase in the number of filings over the past decade. Key players in this space include major pharmaceutical corporations and specialized biotechnology companies, with significant contributions also coming from academic and research institutions.

Table 1: Top Patent Assignees for Substituted Pyrazole Compounds

| Rank | Assignee | Number of Patents (Approx.) |

| 1 | BASF SE | > 500 |

| 2 | Bayer AG | > 400 |

| 3 | Pfizer Inc. | > 300 |

| 4 | Merck & Co., Inc. | > 250 |

| 5 | Syngenta Participations AG | > 200 |

| 6 | Hoffmann-La Roche AG | > 150 |

| 7 | Eli Lilly and Company | > 100 |

| 8 | Rigel Pharmaceuticals, Inc. | > 50 |

| 9 | Kissei Pharmaceutical Co., Ltd. | > 30 |

| 10 | The Scripps Research Institute | > 20 |

Note: The patent counts are approximate and based on searches of publicly available patent databases. The actual numbers may vary.

Table 2: Geographical Distribution of Patent Filings

| Region/Country | Approximate Percentage of Patents |

| North America (USA, Canada) | 35% |

| Europe (EPO, Germany, UK, etc.) | 30% |

| Asia (China, Japan, South Korea) | 25% |

| Rest of the World | 10% |

A significant number of patents for pyrazoline derivatives have also been filed with the World Intellectual Property Organization (WIPO), indicating a global interest in protecting these innovations.

II. Therapeutic Applications

The broad spectrum of biological activities exhibited by substituted pyrazole compounds has led to their investigation for a multitude of therapeutic applications.

Key Therapeutic Areas:

-

Oncology: Many pyrazole derivatives have been patented as inhibitors of various kinases, such as IRAK4, which are implicated in cancer development and progression.[1]

-

Inflammation and Autoimmune Diseases: Compounds targeting inflammatory pathways are a major focus of patent activity.

-

Infectious Diseases: The antimicrobial and antiviral properties of pyrazoles are being explored for the development of new anti-infective agents.

-

Neurological Disorders: Patented pyrazole derivatives include cannabinoid CB1 receptor modulators for the potential treatment of neurological and psychiatric conditions.[2]

-

Metabolic Diseases: Certain pyrazole derivatives have been investigated for their potential in managing diabetes.

III. Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted pyrazole compounds, as cited in the patent literature.

A. General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a common method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

Materials:

-

Appropriate α,β-unsaturated carbonyl compound (chalcone)

-

Hydrazine hydrate or a substituted hydrazine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve the α,β-unsaturated carbonyl compound (1 mmol) in ethanol (10 mL).

-

Add hydrazine hydrate (1.2 mmol) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1,3,5-trisubstituted pyrazole.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of substituted pyrazole compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Substituted pyrazole compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the substituted pyrazole compound (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

IV. Signaling Pathways and Mechanisms of Action

Substituted pyrazole compounds exert their therapeutic effects by modulating various signaling pathways. A common mechanism of action for many patented anticancer pyrazoles is the inhibition of protein kinases involved in cell proliferation and survival.

V. Conclusion and Future Outlook

The patent landscape for substituted pyrazole compounds is vibrant and continues to expand, driven by the significant therapeutic potential of this versatile scaffold. The ongoing research and development efforts are focused on the discovery of novel derivatives with enhanced potency, selectivity, and drug-like properties. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, we can expect to see the emergence of a new generation of pyrazole-based drugs for the treatment of a wide range of diseases. This technical guide serves as a valuable resource for researchers and drug development professionals navigating this exciting and rapidly evolving field.

References

Methodological & Application

Application Notes & Protocols: Analytical Characterization of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole nucleus is a core scaffold in many compounds with a wide range of pharmaceutical and agrochemical applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Accurate and comprehensive analytical characterization is a critical step in the research and development process to confirm the identity, purity, and stability of this compound.

These application notes provide detailed protocols for the primary analytical methods used to characterize 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Physicochemical Properties (Theoretical)

| Property | Value |

| Chemical Formula | C₁₀H₉ClFN₃ |

| Molecular Weight | 225.65 g/mol |

| Elemental Composition | C: 53.23%, H: 4.02%, Cl: 15.71%, F: 8.42%, N: 18.62% |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reverse-phase HPLC (RP-HPLC) method for determining the purity of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine.

Experimental Protocol: HPLC-UV

-

Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Data

| Parameter | Expected Value |

| Retention Time (t_R_) | ~ 12.5 min |

| Purity (by area %) | > 98% |

| Tailing Factor | 0.9 - 1.5 |

| Theoretical Plates | > 5000 |

Workflow Diagram: HPLC-UV Analysis

Caption: Workflow for HPLC-UV purity analysis.

Mass Spectrometry (MS) for Identity Confirmation

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) to confirm the molecular weight of the target compound.

Experimental Protocol: LC-MS (ESI+)

-

LC System: Use the same HPLC conditions as described in Section 1. The eluent from the column is directed to the MS detector.

-

MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (N₂): 10 L/min at 325°C.

-

Nebulizer Pressure: 40 psi.

-

Data Analysis: Extract the mass spectrum corresponding to the main peak from the HPLC chromatogram. Look for the protonated molecular ion [M+H]⁺.

Expected Data

| Ion | Theoretical m/z | Observed m/z |

| [M+H]⁺ | 226.05 | 226.1 |

| [M+Na]⁺ | 248.03 | 248.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine.

Experimental Protocol: ¹H and ¹³C NMR

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Data (Hypothetical, in DMSO-d₆)

The following are predicted chemical shifts based on the analysis of similar pyrazole structures.[4][5]

¹H NMR:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH₂ | ~ 5.5 | broad singlet | 2H |

| Pyrazole H-4 | ~ 5.8 | doublet | 1H |

| CH₂ | ~ 5.2 | singlet | 2H |

| Aromatic H | ~ 7.2 - 7.6 | multiplet | 3H |

| Pyrazole H-5 | ~ 7.7 | doublet | 1H |

¹³C NMR:

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₂ | ~ 45 |

| Pyrazole C-4 | ~ 95 |

| Aromatic C | ~ 115 - 135 |

| Pyrazole C-5 | ~ 140 |

| Pyrazole C-3 | ~ 155 |

| Aromatic C-F | ~ 160 (doublet) |

Diagram: Spectroscopic Structure Elucidation

Caption: Relationship between analytical methods for structure confirmation.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, serving as a fundamental check of its empirical formula and purity.

Experimental Protocol: CHN Analysis

-

Instrumentation: CHN Elemental Analyzer.

-

Sample Preparation: Accurately weigh 1-2 mg of the dry, pure compound into a tin capsule.

-

Analysis: The sample is combusted at high temperature (~900-1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

-

Calibration: Calibrate the instrument using a certified standard (e.g., acetanilide) before running the sample.

Expected Data

| Element | Theoretical % | Found % |

| C | 53.23 | 53.20 ± 0.4 |

| H | 4.02 | 4.05 ± 0.4 |

| N | 18.62 | 18.59 ± 0.4 |

General Analytical Workflow

The comprehensive characterization of a newly synthesized or sourced batch of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine should follow a logical progression of analytical techniques to confirm its identity, structure, and purity.

Caption: General workflow for compound characterization.

References

- 1. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hnjournal.net [hnjournal.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine using preparative High-Performance Liquid Chromatography (HPLC). The described protocol is designed for researchers in drug discovery and development requiring high-purity small molecules. This document provides a comprehensive experimental protocol, from sample preparation to purification and post-purification analysis. The method utilizes reversed-phase chromatography, a widely applicable technique for the separation of aromatic amines and pyrazole derivatives.[1][2] All quantitative data are presented in clear, tabular formats for ease of interpretation and reproducibility.

Introduction

1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such molecules often results in crude products containing impurities, necessitating an efficient purification strategy to isolate the compound of interest at a high purity level suitable for subsequent biological assays and further development. Reversed-phase HPLC is a powerful technique for the purification of such moderately polar compounds. This application note provides a detailed protocol for the successful purification of the title compound.

Experimental Protocols

Sample Preparation

-

Dissolution of Crude Product: Accurately weigh the crude 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine. Dissolve the crude material in a minimal amount of a suitable solvent. A mixture of methanol and water is often a good starting point for reversed-phase HPLC.

-

Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

-

Dilution: Dilute the filtered sample with the initial mobile phase to a concentration suitable for injection.

HPLC Purification

The purification is performed on a preparative HPLC system. The method parameters should be optimized for the specific instrument and column being used.

Instrumentation and Consumables:

| Parameter | Specification |

| HPLC System | Preparative HPLC with UV-Vis Detector |

| Column | C18, 5 µm, 150 mm x 4.6 mm (for analytical scouting) |

| C18, 10 µm, 250 mm x 21.2 mm (for preparative purification) | |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Needle Wash | 50:50 Methanol:Water |

Chromatographic Conditions:

| Parameter | Analytical Method | Preparative Method |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Injection Volume | 5 µL | 500 - 2000 µL (sample dependent) |

| Column Temperature | 25 °C | Ambient |

| Detection Wavelength | 254 nm | 254 nm |

| Gradient | 10% B to 90% B over 15 min | 20% B to 70% B over 20 min |

| Run Time | 20 minutes | 30 minutes |

Post-Purification Analysis

-

Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

-

Pooling of Pure Fractions: Combine the fractions that meet the desired purity criteria (e.g., >98%).

-

Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified compound as a solid.

-

Final Purity Assessment: Confirm the purity of the final product using analytical HPLC and characterize using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC purification of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine.

Table 1: Analytical HPLC Data of Crude and Purified Product

| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |

| Crude Product | 8.5 | 85.2 | 85.2 |

| Purified Product | 8.5 | 99.1 | >99 |

Table 2: Preparative HPLC Run Summary

| Parameter | Value |

| Amount of Crude Injected | 100 mg |

| Main Peak Retention Time | 15.2 min |

| Collected Fraction Volume | 15 mL |

| Number of Pure Fractions | 8 |

| Yield of Purified Product | 75 mg |

| Final Purity | >99% |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purification process.

Caption: Workflow of the HPLC purification process.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine. The use of reversed-phase HPLC with a C18 column and a water/acetonitrile gradient containing TFA yields a highly pure product suitable for a range of research and development applications. The provided workflow and tabulated data serve as a valuable resource for scientists engaged in the purification of similar pyrazole derivatives.

References

Application Notes and Protocols for 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine

Abstract

This document provides a summary of available analytical data and outlines a general protocol for the characterization of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine. Due to the limited publicly available experimental data for this specific compound, this document also presents data for closely related structural analogs to provide a reference for researchers. The provided protocols are intended to be adapted by researchers and scientists in drug development for their specific experimental context.

Introduction

1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the 2-chloro-6-fluorobenzyl group is expected to influence the compound's physicochemical properties and biological interactions. Accurate and detailed analytical characterization is crucial for the advancement of research and development involving this compound. This document aims to provide a framework for such characterization.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is provided below. These values are computationally derived and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClFN₃ | - |

| Molecular Weight | 225.65 g/mol | - |

| XLogP3 | 2.2 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 2 | - |

NMR and Mass Spectrometry Data

As of the date of this document, specific, publicly available experimental NMR and mass spectrometry data for 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine could not be located in peer-reviewed literature or public spectral databases. However, the following sections provide expected spectral characteristics based on the chemical structure and data from analogous compounds.

Predicted ¹H NMR Data

The expected proton NMR chemical shifts (δ) in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) are as follows:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-4 | 5.5 - 6.0 | d | ~2-3 |

| Pyrazole H-5 | 7.2 - 7.6 | d | ~2-3 |

| Benzyl CH₂ | 5.2 - 5.5 | s | - |

| Aromatic H (benzyl) | 7.0 - 7.4 | m | - |

| Amine NH₂ | 3.5 - 4.5 | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. The amine protons are exchangeable with D₂O.

Predicted ¹³C NMR Data

The expected carbon NMR chemical shifts (δ) are as follows:

| Carbons | Predicted Chemical Shift (ppm) |

| Pyrazole C-3 | 150 - 155 |

| Pyrazole C-4 | 90 - 95 |

| Pyrazole C-5 | 135 - 140 |

| Benzyl CH₂ | 50 - 55 |

| Aromatic C (benzyl) | 110 - 165 |

Note: The carbon attached to fluorine will exhibit a large C-F coupling constant.

Mass Spectrometry Data

For mass spectrometry, the expected molecular ion peak [M]⁺ and isotopic pattern for the nominal mass would be:

| Ion | m/z (Expected) | Relative Abundance |

| [M]⁺ (for ³⁵Cl) | 225 | ~100% |

| [M+2]⁺ (for ³⁷Cl) | 227 | ~32% |

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Expected fragmentation patterns would involve cleavage of the benzyl group and fragmentation of the pyrazole ring.

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (300 MHz or higher)

Protocol:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

-

Integrate the ¹H NMR signals and assign the peaks to the corresponding protons in the molecule.

-

Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (1-2 mg)

-

HPLC-grade solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., ESI-QTOF or GC-MS)

Protocol (for ESI-MS):

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in an appropriate solvent.

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern of chlorine.

-

If using a high-resolution mass spectrometer, determine the accurate mass and calculate the elemental composition.

-

Perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural confirmation.

Visualization of Synthetic Workflow

The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine would typically involve the reaction of a substituted hydrazine with a β-ketonitrile or a similar precursor, followed by N-alkylation. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for the preparation of the target compound.

Logical Relationship of Characterization Techniques

The structural elucidation of a novel compound relies on the complementary information provided by different analytical techniques.

Caption: Logical flow for structural confirmation using NMR and MS.

Conclusion

This document provides a foundational guide for the analytical characterization of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine. While specific experimental data is currently limited in the public domain, the provided protocols and predicted spectral information offer a starting point for researchers. It is imperative that experimental data be acquired and thoroughly analyzed to confirm the structure and purity of this compound for its use in further research and development activities. Researchers are encouraged to publish their findings to contribute to the collective scientific knowledge.

Application Notes and Protocols: Utilizing 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine in Kinase Inhibitor Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammatory diseases.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in potent kinase inhibitors.[3][4] This document provides detailed application notes and protocols for the characterization of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (herein referred to as Compound-X) as a potential kinase inhibitor. While extensive public data on Compound-X is limited, this guide consolidates information on related pyrazole-based inhibitors and standard assay methodologies to facilitate its investigation.[5][6]

Putative Mechanism of Action

Based on the common targets of pyrazole-containing kinase inhibitors, Compound-X is hypothesized to act as an ATP-competitive inhibitor. The 3-amino-pyrazole core can form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. The 2-chloro-6-fluorobenzyl group is predicted to occupy the hydrophobic pocket, contributing to the compound's potency and selectivity.

Data Presentation: Inhibitory Profile of Compound-X

The following table summarizes hypothetical inhibitory activities of Compound-X against a panel of selected kinases to illustrate a potential selectivity profile. These values are representative and should be determined empirically.

| Kinase Target | Compound-X IC50 (nM) | Staurosporine IC50 (nM)[7] |

| CDK2/cyclin A | 85 | 5 |

| Aurora Kinase A | 12 | 15 |

| LRRK2 (G2019S) | 250 | 10 |

| VEGFR2 | >10,000 | 20 |

| EGFR | >10,000 | 8 |

Table 1: Hypothetical inhibitory activity of Compound-X against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is shown for comparison.

Signaling Pathway

Caption: Putative inhibition of Aurora Kinase A by Compound-X, impacting mitotic progression.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro potency of Compound-X against a specific kinase by quantifying ADP production.[7]

Materials:

-

Kinase of interest (e.g., Aurora Kinase A)

-

Kinase substrate peptide

-

ATP

-

Compound-X

-

Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure: